Boronic acid, (nitrilotri-4,1-phenylene)tris-
Overview
Description
Boronic acid, (nitrilotri-4,1-phenylene)tris- is a useful research compound. Its molecular formula is C18H18B3NO6 and its molecular weight is 376.8 g/mol. The purity is usually 95%.
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Mechanism of Action
Boronic acid, (nitrilotri-4,1-phenylene)tris-
, also known as (Nitrilotris(benzene-4,1-diyl))triboronic acid , is a versatile chemical compound used in scientific research . Here is an overview of its mechanism of action:
Target of Action
The primary target of Boronic acid, (nitrilotri-4,1-phenylene)tris- is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the SM coupling reaction, Boronic acid, (nitrilotri-4,1-phenylene)tris- interacts with its targets through a process called transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The affected pathway is the SM coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon-carbon bonds .
Pharmacokinetics
It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties may impact its bioavailability.
Result of Action
The molecular and cellular effects of Boronic acid, (nitrilotri-4,1-phenylene)tris- action involve the formation of new carbon-carbon bonds . This leads to the creation of new organic compounds through the SM coupling reaction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Boronic acid, (nitrilotri-4,1-phenylene)tris-. For instance, the compound’s yield in the SM coupling reaction can be increased through slow-release and low concentration of boronic acid .
Biochemical Analysis
Biochemical Properties
Boronic acid, (nitrilotri-4,1-phenylene)tris-, plays a crucial role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other Lewis bases. This property makes it a valuable tool for the detection and manipulation of biomolecules. The compound interacts with enzymes, proteins, and other biomolecules, often through the formation of boronate esters. For instance, boronic acid, (nitrilotri-4,1-phenylene)tris-, can inhibit enzymes that utilize diol-containing substrates by forming stable complexes with these substrates, thereby preventing their normal enzymatic processing .
Cellular Effects
Boronic acid, (nitrilotri-4,1-phenylene)tris-, influences various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, leading to alterations in gene expression and cellular metabolism. For example, the compound has been shown to interfere with the activity of certain kinases, which are enzymes that play a pivotal role in cell signaling. This interference can result in changes to the phosphorylation status of proteins, thereby modulating their activity and impacting cellular functions .
Molecular Mechanism
At the molecular level, boronic acid, (nitrilotri-4,1-phenylene)tris-, exerts its effects through several mechanisms. One primary mechanism is the formation of reversible covalent bonds with diol-containing biomolecules. This interaction can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, boronic acid, (nitrilotri-4,1-phenylene)tris-, can modulate gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of boronic acid, (nitrilotri-4,1-phenylene)tris-, can change over time. The compound’s stability and degradation are important factors to consider. Boronic acid, (nitrilotri-4,1-phenylene)tris-, is generally stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or high temperatures. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of boronic acid, (nitrilotri-4,1-phenylene)tris-, vary with different dosages in animal models. At low doses, the compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, boronic acid, (nitrilotri-4,1-phenylene)tris-, can exhibit toxic effects, including cellular damage and adverse impacts on organ function. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without inducing toxicity .
Metabolic Pathways
Boronic acid, (nitrilotri-4,1-phenylene)tris-, is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. For example, the compound can inhibit enzymes involved in carbohydrate metabolism by forming boronate esters with diol-containing intermediates. This inhibition can lead to changes in metabolic flux and alterations in metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, boronic acid, (nitrilotri-4,1-phenylene)tris-, is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of boronic acid, (nitrilotri-4,1-phenylene)tris-, within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of boronic acid, (nitrilotri-4,1-phenylene)tris-, is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, boronic acid, (nitrilotri-4,1-phenylene)tris-, may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate enzyme activity and cellular metabolism .
Properties
IUPAC Name |
[4-(4-borono-N-(4-boronophenyl)anilino)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18B3NO6/c23-19(24)13-1-7-16(8-2-13)22(17-9-3-14(4-10-17)20(25)26)18-11-5-15(6-12-18)21(27)28/h1-12,23-28H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNCRKBEBXOCAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N(C2=CC=C(C=C2)B(O)O)C3=CC=C(C=C3)B(O)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18B3NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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